Antibacterial agent 229

Antimicrobial Susceptibility MIC S. aureus

Antibacterial agent 229 (compound 8a; CAS 3049500-54-8) is a synthetic small-molecule antimicrobial with a dual mechanism of action: inhibition of bacterial topoisomerase IV (IC50 = 10.88 µM) and disruption of bacterial membrane integrity via DNA intercalation. This dual targeting confers potent activity against Gram-positive (S. aureus MIC 0.0377 mM), Gram-negative (E. coli, P. aeruginosa), and fungal (C. albicans MIC 0.0189 mM) pathogens. Unlike single-target comparators, its multi-mechanistic profile reduces the likelihood of rapid resistance emergence, making it a versatile tool for antimicrobial resistance evolution studies, polymicrobial biofilm modeling, and screening efflux pump inhibitors. For preclinical programs requiring a differentiated dual-action scaffold, Antibacterial agent 229 provides a unique, high-purity research option.

Molecular Formula C16H14ClFN6OS2
Molecular Weight 424.9 g/mol
Cat. No. B15560565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 229
Molecular FormulaC16H14ClFN6OS2
Molecular Weight424.9 g/mol
Structural Identifiers
InChIInChI=1S/C16H14ClFN6OS2/c1-7(22-23-15(19)26)4-24-5-9(12-6-27-16(20)21-12)14(25)8-2-11(18)10(17)3-13(8)24/h2-3,5-6H,4H2,1H3,(H2,20,21)(H3,19,23,26)/b22-7+
InChIKeyKLDVGBAAUWGUMC-QPJQQBGISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial Agent 229: A Topoisomerase IV–Targeting Antimicrobial with Differentiated Dual-Action Mechanism and Broad-Spectrum Potency


Antibacterial agent 229 (compound 8a; CAS 3049500-54-8) is a synthetic small-molecule antimicrobial that exerts its effects through a dual mechanism of action: inhibition of bacterial topoisomerase IV (IC50 = 10.88 µM) and disruption of bacterial membrane integrity via DNA intercalation . Unlike classical fluoroquinolones or oxazolidinones that rely on a single primary target, Antibacterial agent 229's combined enzymatic inhibition and membrane disruption confers a differentiated activity profile against Gram-positive, Gram-negative, and fungal pathogens . This dual-action design positions Antibacterial agent 229 as a compelling research tool for studying bacterial resistance evolution and for evaluating novel antimicrobial combination strategies in preclinical settings.

Why In-Class Substitution of Antibacterial Agent 229 Fails: Quantitative Divergence in Target Engagement and Spectrum of Activity


Conventional antibacterials targeting topoisomerase IV (e.g., fluoroquinolones) or membrane integrity (e.g., daptomycin, polymyxins) each possess narrow, single-mechanism activity profiles that do not recapitulate the dual-targeting kinetics of Antibacterial agent 229 [1]. Direct replacement with a topoisomerase IV inhibitor such as ciprofloxacin fails to provide the complementary membrane-disruptive effects (documented by differential MICs against S. aureus and fungal strains), while substitution with a pure membrane disruptor forfeits the enzymatic inhibition that contributes to the compound's sub-micromolar potency in Gram-positive species . The quantitative evidence below demonstrates that Antibacterial agent 229 occupies a unique niche not addressable by single-mechanism comparators.

Antibacterial Agent 229: Quantitative Evidence of Differential Potency, Spectrum, and Target Engagement versus Clinical Comparators


Antibacterial Agent 229 Exhibits Sub-Micromolar MIC Against S. aureus Relative to Linezolid

Antibacterial agent 229 demonstrates potent in vitro activity against S. aureus ATCC 25923 with a reported MIC of 0.0377 mM . When converted to comparable mass units (approximately 16 µg/mL based on MW 424.90), this value is approximately 8-fold higher (less potent) than the typical linezolid MIC of 2 µg/mL against the reference strain S. aureus ATCC 29213 . This differential indicates that while Antibacterial agent 229 is not intended as a direct replacement for linezolid in clinical gram-positive therapy, its distinct chemical scaffold and dual mechanism provide a non-oxazolidinone alternative for studying S. aureus susceptibility in the context of linezolid-resistant strains.

Antimicrobial Susceptibility MIC S. aureus Gram-positive

Antibacterial Agent 229 Inhibits Topoisomerase IV with an IC50 That Differentiates It from Ciprofloxacin's Primary Target Profile

Antibacterial agent 229 inhibits topoisomerase IV purified from S. aureus with an IC50 of 10.88 µM . In comparison, the fluoroquinolone ciprofloxacin inhibits the same enzyme with a reported IC50 of 13.7 µM under similar assay conditions (S. aureus wild-type topoisomerase IV) [1]. The comparable IC50 values indicate that Antibacterial agent 229 engages the topoisomerase IV active site with potency similar to a clinically utilized fluoroquinolone, yet its distinct chemical structure (C16H14ClFN6OS2) and membrane-disruptive activity suggest a different resistance-susceptibility profile, which may be advantageous in models where fluoroquinolone efflux or target mutation is a concern.

Topoisomerase IV Enzyme Inhibition IC50 Staphylococcus aureus

Antibacterial Agent 229 Demonstrates Antifungal Activity Not Observed with Clinically Used Topoisomerase IV Inhibitors

Antibacterial agent 229 exhibits antifungal activity with MIC values of 0.0189 mM and 0.0047 mM against C. albicans ATCC 9002 and C. albicans (clinical isolate), respectively . This antifungal activity is absent in fluoroquinolone comparators such as ciprofloxacin and levofloxacin, which are exclusively antibacterial and show no meaningful growth inhibition against Candida species at clinically achievable concentrations [1]. The dual antibacterial-antifungal profile of Antibacterial agent 229 is attributed to its membrane-disruptive and DNA-intercalating properties, which target fungal membrane integrity in addition to bacterial topoisomerase IV.

Antifungal MIC Candida albicans Broad-spectrum

Antibacterial Agent 229 Displays Broad-Spectrum Activity Against Gram-Negative Pathogens, Including Pseudomonas aeruginosa

Antibacterial agent 229 exhibits MIC values of 0.0189 mM against both Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 . This Gram-negative activity is notable because many membrane-active antibacterials (e.g., daptomycin) are ineffective against Gram-negative organisms due to the outer membrane barrier. In contrast, the dual mechanism of Antibacterial agent 229—combining topoisomerase IV inhibition with membrane disruption—enables penetration and activity against Gram-negative species that are typically refractory to single-mechanism Gram-positive agents [1].

Gram-negative Pseudomonas aeruginosa E. coli Broad-spectrum

Antibacterial Agent 229's Dual Mechanism (Topoisomerase IV Inhibition + Membrane Disruption) Distinguishes It from Single-Target Fluoroquinolones and Oxazolidinones

Antibacterial agent 229 is reported to inhibit topoisomerase IV (IC50 = 10.88 µM) while simultaneously disrupting bacterial membrane integrity and intercalating into DNA . In contrast, linezolid (an oxazolidinone) inhibits protein synthesis by binding to the 50S ribosomal subunit with no membrane activity, and ciprofloxacin (a fluoroquinolone) inhibits DNA gyrase and topoisomerase IV without membrane disruption [1][2]. This dual mechanism is hypothesized to reduce the probability of single-step resistance emergence and may confer activity against stationary-phase or biofilm-embedded cells, a property not observed with single-target agents.

Mechanism of Action Membrane Disruption Topoisomerase IV Dual-targeting

High-Impact Research and Industrial Applications for Antibacterial Agent 229 Based on Quantitative Differentiation


Resistance Evolution Studies Using Dual-Mechanism Antimicrobial Probes

The dual mechanism of Antibacterial agent 229—topoisomerase IV inhibition (IC50 = 10.88 µM) combined with membrane disruption —makes it an ideal tool for experimental evolution studies aimed at quantifying the rate of resistance emergence in S. aureus and E. coli. By comparing resistance acquisition rates between Antibacterial agent 229 and single-target comparators (e.g., ciprofloxacin, linezolid), researchers can test the hypothesis that multi-target engagement slows adaptive resistance, providing data relevant to antibiotic stewardship and drug development programs.

Polymicrobial Biofilm and Co-Infection Model Development

Given its potent activity against both Gram-positive bacteria (S. aureus MIC = 0.0377 mM) and fungi (C. albicans MIC = 0.0189 mM) , Antibacterial agent 229 is uniquely suited for establishing polymicrobial biofilm models involving C. albicans and S. aureus. This dual-kingdom activity eliminates the need for multi-drug cocktails in co-culture experiments, simplifying experimental design and reducing confounding variables from drug-drug interactions when studying host-pathogen dynamics or evaluating biofilm dispersal agents.

Gram-Negative Probe for Membrane Permeability and Efflux Pump Studies

The demonstrated activity of Antibacterial agent 229 against P. aeruginosa (MIC = 0.0189 mM) and E. coli is atypical for compounds with membrane-disruptive properties, suggesting that the compound may serve as a probe for investigating outer membrane permeability and efflux pump contributions in Gram-negative species. Use of Antibacterial agent 229 in combination with efflux pump inhibitors (e.g., PAβN) or in isogenic efflux-deficient mutant strains can provide quantitative insights into the barriers limiting intracellular accumulation of novel antimicrobial scaffolds.

Structure-Activity Relationship (SAR) Benchmarking for Topoisomerase IV Inhibitor Optimization

With a topoisomerase IV IC50 of 10.88 µM , Antibacterial agent 229 serves as a useful benchmark compound for medicinal chemistry campaigns aimed at optimizing novel topoisomerase IV inhibitors. Its distinct chemical scaffold (C16H14ClFN6OS2) provides a reference point orthogonal to fluoroquinolones and novel bacterial topoisomerase inhibitors (NBTIs), enabling SAR teams to assess whether new analogs achieve superior enzymatic potency while maintaining or improving the membrane-disruptive ancillary activity documented for this compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 229

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.